2-(5-Bromothiophen-3-yl)ethan-1-ol
Description
2-(5-Bromothiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H7BrOS. It is a brominated derivative of thiophene, a sulfur-containing heterocycle.
Properties
Molecular Formula |
C6H7BrOS |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
2-(5-bromothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H7BrOS/c7-6-3-5(1-2-8)4-9-6/h3-4,8H,1-2H2 |
InChI Key |
MDPDGARUUBVGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CCO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-thiopheneethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of 2-(5-Bromothiophen-3-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-(5-Bromothiophen-3-yl)ethanal or 2-(5-Bromothiophen-3-yl)ethanoic acid.
Reduction: 2-(Thiophen-3-yl)ethan-1-ol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromothiophen-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biological systems and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-3-yl)ethan-1-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)ethan-1-ol: Similar structure but with the bromine atom at a different position on the thiophene ring.
2-(2,5-Dibromothiophen-3-yl)ethan-1-ol: Contains an additional bromine atom, leading to different reactivity and applications.
Uniqueness
2-(5-Bromothiophen-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized materials and in research applications where specific reactivity is required .
Biological Activity
2-(5-Bromothiophen-3-yl)ethan-1-ol is an organic compound characterized by a brominated thiophene ring and a hydroxyl group attached to an ethyl chain. Its molecular formula is C_7H_8BrOS, with a molecular weight of approximately 195.09 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.
Structural Features
The unique structural features of 2-(5-Bromothiophen-3-yl)ethan-1-ol include:
- A bromine atom at the 5-position of the thiophene ring.
- A hydroxyl group at the 1-position of the ethanol moiety.
These features contribute to its distinct chemical properties, enabling interactions with various biological targets such as enzymes and receptors.
Biological Activity
Research indicates that 2-(5-Bromothiophen-3-yl)ethan-1-ol exhibits several biological activities, making it a promising candidate for further investigation in pharmacological applications.
Antimicrobial Activity
Studies suggest that compounds with similar structural characteristics may possess antimicrobial properties. The presence of the hydroxyl group is crucial for mediating interactions with microbial enzymes, potentially inhibiting their activity.
Table 1: Comparative Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Notable Activity |
|---|---|---|
| 2-(5-Bromothiophen-3-yl)ethan-1-ol | TBD | Potential antimicrobial activity |
| 2-(5-Bromothiophen-2-yl)ethan-1-ol | TBD | Similar structure, different position |
| 2-(2,5-Dibromothiophen-3-yl)ethan-1-ol | TBD | Increased reactivity |
Antioxidant Properties
The antioxidant potential of this compound can be inferred from its structural features. The bromine atom and hydroxyl group may facilitate electron donation, leading to free radical scavenging activities.
Understanding the mechanisms through which 2-(5-Bromothiophen-3-yl)ethan-1-ol exerts its biological effects is vital for its application in drug development. Molecular docking studies can provide insights into its binding affinities with target proteins.
Molecular Docking Studies
Molecular docking analysis suggests that the compound can interact with various biological macromolecules. The binding affinity and interaction patterns can be evaluated using scoring functions to predict the compound's pharmacological effects.
Case Studies and Research Findings
Recent studies have explored the biological activity of related thiophene derivatives, establishing a framework for understanding how modifications in structure affect biological outcomes.
- Study on Thiophene Derivatives : Research indicated that derivatives similar to 2-(5-Bromothiophen-3-yl)ethan-1-ol exhibited varying degrees of antimicrobial and antioxidant activities based on their substitution patterns.
- QSAR Modeling : Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the biological activity based on structural features, enhancing the understanding of how such compounds can be optimized for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
